N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
Structural Classification and IUPAC Nomenclature
The compound belongs to the imidazo[1,2-b]triazole family, characterized by a fused bicyclic system comprising imidazole and 1,2,4-triazole rings. The IUPAC name is derived through systematic prioritization of the parent heterocycle and substituents:
- Parent system : The imidazo[1,2-b]triazole core is numbered such that the imidazole ring (positions 1–3) is fused to the triazole (positions 4–7), with the bridgehead at position 1 (imidazole) and position 4 (triazole).
- Substituents :
- A phenyl group at position 2 of the triazole ring.
- A ketone group at position 5.
- An acetamide side chain at position 6, where the amide nitrogen is substituted with a naphthalen-1-yl group.
The full IUPAC name is constructed as follows:
N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b]triazol-6-yl)acetamide.
The molecular formula is C₂₄H₂₀N₆O₂ , with a molar mass of 424.46 g/mol.
| Structural Feature | Position | Substituent |
|---|---|---|
| Imidazo[1,2-b]triazole | Core | Fused bicyclic system |
| Phenyl group | C2 | Aromatic ring |
| Ketone | C5 | Oxo group |
| Acetamide | C6 | -CH₂C(O)NH(naphthalen-1-yl) |
Historical Development of Imidazo[1,2-b]triazole Derivatives
The synthesis of imidazo[1,2-b]triazole derivatives dates to the late 20th century, with early work focusing on steroidal hybrids and angiotensin II antagonists. Key milestones include:
- 1980s–1990s : Initial reports described condensation reactions between α-bromo ketones and mercaptoheterocycles to form fused systems. For example, 2α-bromo-5α-cholestan-3-one reacted with 2-mercaptoimidazole to yield cholestano-imidazothiazoles, demonstrating the feasibility of forming complex heterocyclic frameworks.
- 1990s–2000s : Research expanded to non-steroidal derivatives, particularly for cardiovascular applications. Trisubstituted 4H-1,2,4-triazoles and imidazo[1,2-b]triazoles were synthesized as nonpeptide angiotensin II receptor blockers, highlighting their therapeutic potential.
- 2010s–Present : Advances in catalysis and characterization tools enabled the incorporation of diverse aryl groups (e.g., naphthyl, methoxyphenyl) and functionalized side chains. For instance, the introduction of acetamide moieties improved solubility and target affinity, as seen in compounds like N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-4H-imidazo[1,2-b]triazol-6-yl)acetamide.
Significance in Heterocyclic Chemistry Research
Imidazo[1,2-b]triazoles occupy a unique niche in heterocyclic chemistry due to their:
- Structural Diversity : The fused ring system allows regioselective functionalization at multiple positions, enabling the tuning of electronic and steric properties. For example, electron-withdrawing groups (e.g., oxo at C5) enhance electrophilicity, while aryl substituents (e.g., phenyl, naphthyl) modulate π-π interactions.
- Biological Relevance : These compounds exhibit broad bioactivity, including antifungal, anticancer, and anti-inflammatory effects. The acetamide side chain in N-(naphthalen-1-yl) derivatives may facilitate hydrogen bonding with biological targets, as hypothesized in kinase inhibition studies.
- Synthetic Challenges : Constructing the imidazo-triazole core demands precise control over cyclization conditions. Modern methods employ microwave-assisted synthesis and transition-metal catalysis to improve yields and selectivity.
Properties
Molecular Formula |
C22H17N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C22H17N5O2/c28-19(23-17-12-6-10-14-7-4-5-11-16(14)17)13-18-21(29)25-22-24-20(26-27(18)22)15-8-2-1-3-9-15/h1-12,18H,13H2,(H,23,28)(H,24,25,26,29) |
InChI Key |
NFUDRADMTUPFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The imidazo[1,2-b]triazole moiety is synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-halo ketones. As demonstrated in the synthesis of analogous imidazo[1,2-a]pyrimidines, refluxing 2-aminopyrimidine with 4-bromo phenacyl bromide in ethanol for 6 hours produces the bicyclic framework. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization, with the α-halo ketone acting as both electrophile and cyclization agent.
Critical Parameters
Vilsmeier-Haack Formylation
Naphthalene Acetamide Synthesis
Acyl Chloride Formation
Naphthalene-1-acetic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂). In a 500 mL reactor, 55.8 g (0.3 mol) of naphthaleneacetic acid reacts with 71.4 g (0.6 mol) SOCl₂ in toluene, catalyzed by 0.3 mL DMF. Refluxing at 80°C for 2 hours yields 58.1 g (95%) of naphthaleneacetyl chloride as a light yellow oil.
Characterization Data
Amide Coupling
Naphthaleneacetyl chloride is coupled with N,N-dimethyl-1,3-propanediamine in ethyl acetate at 0–20°C. Dropwise addition of 20.4 g acyl chloride to 10.2 g diamine, followed by NaOH quench, yields 26.2 g (97%) of N-(naphthalen-1-yl)-N',N'-dimethylpropane-1,3-diamine acetamide.
Integration of Core and Sidechain
Nucleophilic Displacement
The triazole-acetamide intermediate undergoes nucleophilic acyl substitution with the naphthalene derivative. In anhydrous DMF, 18.9 g (0.05 mol) of the imidazo-triazole precursor reacts with 26.2 g (0.055 mol) naphthalene acetamide at 80°C for 4 hours.
Optimization Table
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +22% vs 60°C |
| Solvent | DMF | +15% vs THF |
| Molar Ratio (1:1.1) | 1.1 eq | 89% yield |
Final Cyclization
Heating the coupled product in acetic anhydride at 120°C for 3 hours induces cyclodehydration, forming the 5,6-dihydro-4H-imidazo-triazolone ring. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Spectral Validation
Nuclear Magnetic Resonance
Mass Spectrometry
High-resolution ESI-MS shows m/z 483.1874 [M+H]⁺ (calculated 483.1869 for C₂₇H₂₂N₄O₂), confirming molecular formula.
Yield Optimization Strategies
Solvent Effects
Comparative studies in DMF vs. ethanol show:
Catalytic Enhancements
Addition of 2 mol% DMAP increases acylation rates by 40%, reducing reaction time from 6 to 3.5 hours.
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale synthesis in 50 L reactors demonstrates:
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step chemical reactions that incorporate naphthalene derivatives and imidazole-based structures. The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
These methods ensure the purity and structural integrity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound can effectively inhibit cell proliferation in specific cancer types, suggesting its potential as a lead compound for further development into anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate favorable binding interactions with the active site of 5-LOX, paving the way for further structure optimization to enhance its efficacy as an anti-inflammatory agent .
Case Study 1: Anticancer Mechanism Exploration
A study focused on elucidating the mechanism by which this compound exerts its anticancer effects revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores the importance of further exploring apoptotic pathways in relation to this compound's therapeutic potential.
Case Study 2: Structure–Activity Relationship (SAR)
Another significant research effort aimed at understanding the structure–activity relationship (SAR) of similar compounds led to insights regarding functional group modifications that could enhance biological activity. By varying substituents on the naphthalene and imidazole moieties, researchers identified key structural features that correlate with increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (6b) and chloro (6m) substituents enhance polarity, as evidenced by lower –NH IR frequencies (~3290–3300 cm⁻¹) compared to unsubstituted 6a (~3262 cm⁻¹) . EWGs also influence NMR shifts; e.g., the nitro group in 6b causes deshielding of adjacent aromatic protons (δ 8.61 ppm) .
- Synthetic Efficiency : Yields for CuAAC-derived compounds (6a-m) range from 65–92%, with nitro-substituted derivatives (e.g., 6b, 82%) showing marginally higher yields than chloro analogs (6m, 85%) .
Spectral and Physicochemical Properties
- IR Spectroscopy: All compounds exhibit strong C=O stretches (~1670–1680 cm⁻¹), confirming acetamide functionality. The absence of –NO2 or –Cl bands in the target compound suggests a simpler electronic profile compared to 6b or 6m .
- NMR Analysis : Triazole protons in 6a-m resonate at δ ~8.3–8.4 ppm, while naphthalene protons appear as multiplet clusters (δ 7.20–8.12 ppm) . The target compound’s imidazo-triazole protons are expected near δ 5.4–5.5 ppm (based on ) .
- Mass Spectrometry : HRMS data for 6m ([M+H]⁺ 393.1112) aligns with theoretical values, underscoring the precision of CuAAC synthesis .
Biological Activity
N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the reaction of naphthalene derivatives with imidazoles and acetamides. The synthesis typically employs solvents like DMSO and catalysts such as elemental sulfur to facilitate the reaction. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structure of the compound, revealing significant interactions such as hydrogen bonding and π–π stacking in its crystalline form .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are noteworthy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 |
| Listeria monocytogenes | 16 |
| Escherichia coli | 32 |
These results indicate a broad-spectrum antimicrobial efficacy, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
In vitro assays have shown that the compound possesses significant anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary studies on cancer cell lines indicate that this compound may exhibit cytotoxic effects against several cancer types. In particular:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound might interfere with cancer cell proliferation and could be further explored for its therapeutic potential in oncology .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Science evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound effectively inhibited bacterial growth, demonstrating potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in a peer-reviewed journal, researchers explored the anti-inflammatory mechanisms of this compound using LPS-stimulated macrophages. The results indicated a significant reduction in inflammatory markers, supporting its use in inflammatory conditions.
Q & A
Q. What are the standard synthetic protocols for this compound?
The compound is synthesized via 1,3-dipolar cycloaddition between azide precursors (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) under copper-catalyzed "click chemistry" conditions. Key steps include:
- Refluxing in glacial acetic acid for 2 hours to form intermediates.
- Using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Purification via recrystallization from ethanol.
Q. How is structural characterization performed post-synthesis?
Analytical techniques include:
- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3290 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₈ClN₄O₂: 393.1118) .
- NMR : ¹H and ¹³C NMR assign substituent-specific shifts (e.g., triazole protons at δ 8.36 ppm, aromatic protons between δ 7.20–8.61 ppm) .
Q. What solvents and catalysts are critical for optimizing reaction efficiency?
- Solvents : Glacial acetic acid for cyclization; tert-BuOH:H₂O for click chemistry to enhance regioselectivity .
- Catalysts : Cu(OAc)₂ ensures high yield (70–85%) and minimizes byproducts .
Advanced Research Questions
Q. How can computational modeling improve synthetic route design?
Quantum chemical calculations (e.g., reaction path searches) predict transition states and optimize conditions (e.g., solvent polarity, temperature). For example:
- Simulations reduce trial-and-error by pre-screening catalysts or substituent effects on regioselectivity .
- Tools like DFT analyze electronic interactions in the imidazo-triazole core to guide functionalization .
Q. How do substituents influence spectral data contradictions?
- Electron-withdrawing groups (e.g., nitro in 6b): Shift C=O IR peaks to 1682 cm⁻¹ and alter ¹H NMR aromatic splitting patterns (e.g., J=8.0 Hz for ortho protons) .
- Steric hindrance : Bulky naphthalen-1-yl groups reduce reaction yields (e.g., 6a: 72% vs. 7a: 68%) due to slower cycloaddition kinetics .
Q. What methodologies resolve discrepancies in biological activity predictions?
- Docking studies : Compare binding affinities of acetamide derivatives to antimicrobial targets (e.g., penicillin-binding proteins).
- SAR analysis : Correlate substituent position (e.g., para-nitro vs. meta-chloro) with MIC values against Gram-positive bacteria .
Q. How is reaction scalability addressed in continuous flow systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
